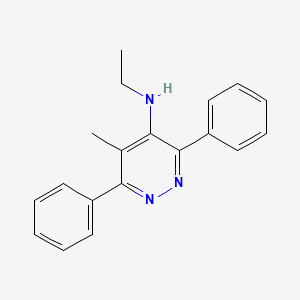

N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine

Description

Properties

CAS No. |

60326-06-9 |

|---|---|

Molecular Formula |

C19H19N3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-ethyl-5-methyl-3,6-diphenylpyridazin-4-amine |

InChI |

InChI=1S/C19H19N3/c1-3-20-18-14(2)17(15-10-6-4-7-11-15)21-22-19(18)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,20,21) |

InChI Key |

HLRRFITWSQIAIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by alkylation and arylation steps to introduce the ethyl, methyl, and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions primarily occur at the pyridazine ring’s reactive positions or via functional group interconversion.

Key Examples:

-

Case Study : Reaction with potassium amide replaces the ethyl group with an amine, forming 4-amino derivatives under mild conditions .

Cyclization and Ring-Modification Reactions

The compound participates in cyclocondensation and heterocycle formation.

Key Pathways:

-

Mechanistic Insight : Cyclization with carbon disulfide introduces sulfur-containing rings (e.g., 1,3,4-thiadiazoles) , while hydrazine derivatives enable fused pyrazole systems .

Oxidation and Reduction

The pyridazine ring and substituents undergo redox transformations.

Oxidation:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| I₂/KI in NaOH | Reflux | Iodinated pyridazine N-oxides | |

| Hydrogen peroxide (H₂O₂) | Acidic | Pyridazinone derivatives |

Reduction:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Room temperature | Partially saturated pyridazines | |

| Catalytic hydrogenation (H₂/Pd-C) | High pressure | Tetrahydro-pyridazine amines |

Cross-Coupling and Functionalization

The phenyl and methyl groups enable further derivatization.

Examples:

-

Suzuki Coupling : Phenyl rings undergo cross-coupling with aryl boronic acids to generate biphenyl-pyridazine hybrids .

-

Alkylation : Methyl groups react with alkyl halides to form branched derivatives under basic conditions .

Comparative Reactivity Table

| Reaction Type | Pyridazine Core Reactivity | Substituent Reactivity |

|---|---|---|

| Substitution | High at C-4 and C-5 | Ethyl group: Moderate |

| Cyclization | Facilitates fused rings | Methyl: Low |

| Oxidation | N-Oxide formation | Phenyl: Inert |

Scientific Research Applications

N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine exhibits significant biological activities that make it a candidate for therapeutic applications:

-

Antimicrobial Properties:

- Demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.

-

Anticancer Potential:

- Investigated for its ability to inhibit certain kinases involved in cell proliferation, suggesting potential use in cancer treatment.

-

Anti-inflammatory Effects:

- Exhibits properties that may reduce inflammation, making it a candidate for further research in inflammatory diseases.

Medicinal Chemistry

This compound is explored for its therapeutic potential in treating:

- Cancer: Its mechanism of action involves inhibiting specific enzymes and pathways associated with tumor growth.

- Infectious Diseases: The compound's antimicrobial properties position it as a potential treatment for resistant bacterial infections.

Agrochemicals

The compound is also being investigated for use in developing agrochemicals due to its biological activity against plant pathogens and pests. This application is crucial for sustainable agricultural practices.

Materials Science

In materials science, this compound serves as a building block for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Study on Antibacterial Activity

A study focused on the antibacterial activity of pyridazine derivatives found that this compound exhibited notable antibacterial effects with MIC values indicating potential as an alternative to conventional antibiotics.

Structure Activity Relationship (SAR)

Research into the structure activity relationship revealed that modifications at specific positions on the pyridazine ring significantly influence biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Phenyl group | Increased cytotoxicity |

| 6 | Ethyl group | Enhanced antibacterial properties |

This table highlights how strategic modifications can optimize the biological efficacy of pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular processes. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Bulky phenyl groups in this compound may reduce solubility compared to simpler analogs like 5-methylpyridazin-4-amine.

- Electronic Effects : Electron-withdrawing groups (e.g., amine) could enhance reactivity at the pyridazine core.

- Crystallography : SHELX-based refinements would clarify conformational flexibility and intermolecular interactions, critical for drug design .

Biological Activity

N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine is a compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. Pyridazine derivatives are known for their diverse pharmacological properties, including antibacterial, antitumor, antiviral, and antidiabetic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

Antitumor Activity

Pyridazine derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown to inhibit cell proliferation in human cancer models, suggesting potential applications in cancer therapy .

Antibacterial and Antiviral Properties

Several studies have reported the antibacterial and antiviral activities of pyridazine compounds. This compound may possess similar properties, as its structural analogs have demonstrated effectiveness against a range of bacterial strains and viruses. The mechanism often involves disruption of microbial cell membranes or interference with viral replication processes .

Antidiabetic Effects

Research has also explored the hypoglycemic effects of pyridazine derivatives. Some compounds have been shown to lower blood glucose levels in diabetic models, indicating that this compound could potentially serve as a therapeutic agent for managing diabetes .

Study 1: Antitumor Efficacy

In a study examining a series of pyridazine derivatives, including this compound, researchers evaluated their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that these compounds could be promising candidates for further development in cancer treatment .

Study 2: Antibacterial Activity

Another study focused on the antibacterial activity of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential utility in treating bacterial infections resistant to conventional therapies .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) analysis indicates that modifications at the 3 and 6 positions of the pyridazine ring can significantly influence biological activity. For instance:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Phenyl group | Increased cytotoxicity |

| 6 | Ethyl group | Enhanced antibacterial properties |

This table summarizes how specific modifications can optimize the biological efficacy of pyridazine derivatives.

Q & A

Q. What are the key considerations for synthesizing N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sequential functionalization. Critical steps include:

- Amine alkylation : Introducing the ethyl group via nucleophilic substitution or reductive amination under inert conditions.

- Regioselective substitution : Ensuring proper positioning of methyl and phenyl groups, often using protecting groups to avoid side reactions.

- Purification : Chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Safety protocols (e.g., glovebox use for air-sensitive reagents) and waste management for intermediates like halogenated byproducts are essential .

Q. How can the molecular structure of this compound be validated post-synthesis?

Combined spectroscopic and crystallographic methods are recommended:

- NMR : and NMR to confirm substituent integration and chemical environment. Compare with databases like NIST Chemistry WebBook for reference shifts .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. Use SHELXTL or SHELXL for refinement, ensuring R-factor convergence below 5% .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural refinement?

Disorder in phenyl or ethyl groups is common. Mitigation strategies include:

- Thermal ellipsoid analysis : Identify high displacement parameters (U) to flag disordered regions.

- Occupancy refinement : Split positions for atoms in disordered regions and refine occupancy factors iteratively.

- Hydrogen bonding networks : Use SHELXL’s restraints (e.g., DFIX, DANG) to stabilize refinement, especially for weak interactions like C–H⋯π bonds observed in pyridazine analogs .

- Validation tools : Check PLATON or CCDC’s Mercury for symmetry errors and steric clashes post-refinement .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, charge distribution, and dipole moments. Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost.

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes), guided by pharmacophore models from pyridazine-based ligands .

- MD simulations : GROMACS for assessing stability in solvent environments, focusing on π-π stacking and hydrophobic interactions .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Methodological solutions include:

- Dose-response standardization : Use EC/IC curves with controls (e.g., cisplatin for cytotoxicity assays) to normalize inter-lab variability.

- Metabolite profiling : LC-MS/MS to rule out activity from degradation products.

- Target validation : CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism specificity, as seen in pyridazinone derivative studies .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.